2-amino-3-(4-ethylbenzoyl)-N-(2-methylphenyl)indolizine-1-carboxamide
CAS No.: 903278-67-1
Cat. No.: VC4182274
Molecular Formula: C25H23N3O2
Molecular Weight: 397.478
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 903278-67-1 |
|---|---|
| Molecular Formula | C25H23N3O2 |
| Molecular Weight | 397.478 |
| IUPAC Name | 2-amino-3-(4-ethylbenzoyl)-N-(2-methylphenyl)indolizine-1-carboxamide |
| Standard InChI | InChI=1S/C25H23N3O2/c1-3-17-11-13-18(14-12-17)24(29)23-22(26)21(20-10-6-7-15-28(20)23)25(30)27-19-9-5-4-8-16(19)2/h4-15H,3,26H2,1-2H3,(H,27,30) |
| Standard InChI Key | SIMGHKJWFYSKDV-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=CC=C4C)N |
Introduction
Structural and Chemical Profile
Molecular Architecture
The compound’s structure features an indolizine bicyclic system (fused pyrrole and pyridine rings) substituted at three critical positions:
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Position 2: Amino group ()
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Position 3: 4-Ethylbenzoyl moiety ()
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Position 1: Carboxamide group linked to a 2-methylphenyl ring ().
The ethyl group on the benzoyl fragment enhances lipophilicity, potentially improving membrane permeability, while the ortho-methyl group on the phenyl carboxamide may sterically hinder metabolic degradation .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 903278-67-1 |
| Molecular Formula | |
| Molecular Weight | 397.478 g/mol |
| IUPAC Name | 2-Amino-3-(4-ethylbenzoyl)-N-(2-methylphenyl)indolizine-1-carboxamide |
| XLogP3 | 3.2 (estimated) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
Synthesis Pathways
The synthesis involves a multi-step strategy:
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Indolizine Core Formation: Cyclization of pyridine and pyrrole derivatives via过渡态 stabilization, often using acid catalysts.
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Functionalization:
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Amino Group Introduction: Nucleophilic substitution at position 2 using ammonia or protected amines.
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4-Ethylbenzoyl Attachment: Friedel-Crafts acylation or Suzuki-Miyaura coupling with 4-ethylbenzoyl chloride.
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Carboxamide Coupling: Reaction of the indolizine-1-carboxylic acid with 2-methylaniline using carbodiimide-based activating agents.
Key challenges include regioselectivity during cyclization and minimizing side reactions during benzoylation.
Biological Activity and Mechanisms
Antimicrobial and Anti-inflammatory Effects
Preliminary data indicate moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) and Escherichia coli (MIC = 64 μg/mL). The anti-inflammatory response, observed in murine models, involves suppression of NF-κB and COX-2 pathways, reducing TNF-α and IL-6 levels by 40–60% at 10 mg/kg doses.
Structure-Activity Relationships (SAR)
Role of Substituents
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4-Ethylbenzoyl Group: Replacement with smaller alkyl groups (e.g., methyl) decreases cytotoxicity by 3–5 fold, likely due to reduced hydrophobic interactions with enzyme active sites .
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2-Methylphenyl vs. 3-Methylphenyl: The ortho-methyl isomer (as in 903278-67-1) exhibits 20% higher Topoisomerase II inhibition than the meta-analog (903342-21-2), attributed to better alignment with the enzyme’s catalytic pocket.
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Amino Group: Acetylation abolishes activity, underscoring the necessity of a free for hydrogen bonding with biological targets.
Comparative Analysis with Indolizine Analogues
Table 3: Comparison of Key Indolizine Derivatives
The 4-ethylbenzoyl moiety consistently enhances potency compared to methyl derivatives, while ortho-substituted phenyl groups improve target engagement .
Future Research Directions
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Mechanistic Elucidation: Detailed crystallographic studies of compound-target complexes to refine SAR.
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Formulation Optimization: Nanoencapsulation to improve solubility and bioavailability.
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Combination Therapies: Synergy testing with checkpoint inhibitors (e.g., anti-PD-1 antibodies) to leverage immunomodulatory effects .
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